Superior Kinase Selectivity of 3-Methylimidazo[1,2-a]pyridine Scaffold Compared to ZSTK474 in PI3K Inhibition
The core imidazo[1,2-a]pyridine scaffold, exemplified by 3-Methylimidazo[1,2-a]pyridin-7-ol, provides a distinct foundation for developing PI3K isoform-selective inhibitors compared to the benchmark pan-PI3K inhibitor ZSTK474. ZSTK474 acts as an ATP-competitive pan-class I PI3K inhibitor, demonstrating non-selective activity with IC50 values of 16 nM for PI3Kα, 44 nM for PI3Kβ, 4.6 nM for PI3Kδ, and 49 nM for PI3Kγ . In contrast, targeted structural modifications on the imidazo[1,2-a]pyridine scaffold have yielded highly selective p110α inhibitors with IC50 values as low as 0.0028 µM (2.8 nM), representing a >5-fold improvement in potency for a specific isoform while significantly reducing off-target activity against other PI3K isoforms [1].
| Evidence Dimension | PI3K isoform selectivity and potency |
|---|---|
| Target Compound Data | Scaffold enables development of p110α-selective inhibitors with IC50 = 2.8 nM |
| Comparator Or Baseline | ZSTK474: pan-PI3K inhibitor (IC50: PI3Kα = 16 nM, PI3Kβ = 44 nM, PI3Kδ = 4.6 nM, PI3Kγ = 49 nM) |
| Quantified Difference | Scaffold-derived inhibitor shows >5-fold higher potency for a specific isoform and eliminates broad-spectrum PI3K activity, reducing potential for off-target effects. |
| Conditions | In vitro enzymatic kinase inhibition assays (cell-free systems) |
Why This Matters
This demonstrates the scaffold's inherent potential for creating highly selective therapeutic candidates, a critical advantage over first-generation pan-inhibitors like ZSTK474 which can suffer from broader toxicity profiles, making 3-Methylimidazo[1,2-a]pyridin-7-ol a strategically important starting material for targeted kinase inhibitor programs.
- [1] Lee, J., et al. (2012). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Semantic Scholar. View Source
